7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
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Overview
Description
The compound 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes both imidazo and pyridine rings, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multiple steps:
Formation of the Imidazo Ring: This step often involves the cyclization of a precursor molecule under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced using a suitable alkylating agent.
Final Cyclization: The final step involves the cyclization of the intermediate to form the complete imidazo[4,5-b]pyridine structure. This is typically done under reflux conditions with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It could also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-1-phenyl-1H-imidazo[4,5-b]pyridine-2,5-dione
- 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-trione
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1-phenyl-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-9-8-12(10-16(15)27-2)14-11-17(24)21-19-18(14)23(20(25)22-19)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,21,22,24,25) |
InChI Key |
GCHBEARVZIJPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=NC(=O)N(C23)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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